Product packaging for 1-cyclohexyl-3-(5H-purin-6-yl)urea(Cat. No.:)

1-cyclohexyl-3-(5H-purin-6-yl)urea

Cat. No.: B11860268
M. Wt: 260.30 g/mol
InChI Key: ATHUMABMSPIJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(5H-purin-6-yl)urea (CAS 5455-45-8) is a purine-based chemical compound of significant interest in medicinal chemistry research, particularly as a potent and selective antagonist of the human Cannabinoid Receptor type 1 (hCB1) . This compound is a key analogue for investigating the structure-activity relationships (SAR) of purine-based scaffolds in the development of peripherally restricted CB1 antagonists . Its core value lies in its high binding affinity (Ki values in the low nanomolar range) and exceptional selectivity for hCB1 over the closely related hCB2 receptor, often exceeding a 10,000-fold selectivity . Researchers utilize this compound to explore therapeutic applications for serious metabolic conditions, including obesity, diabetes, metabolic syndrome, and liver diseases such as steatohepatitis, by targeting the endocannabinoid system in the periphery to avoid central nervous system (CNS)-mediated adverse effects . The molecular structure, featuring a purine core and a cyclohexylurea moiety, is strategically designed to help modulate physical properties like topological polar surface area (TPSA) and molecular weight, which are critical for optimizing a compound's pharmacokinetic profile and limiting its penetration of the blood-brain barrier . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N6O B11860268 1-cyclohexyl-3-(5H-purin-6-yl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

1-cyclohexyl-3-(5H-purin-6-yl)urea

InChI

InChI=1S/C12H16N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h6-9H,1-5H2,(H2,13,14,15,16,17,18,19)

InChI Key

ATHUMABMSPIJGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC=NC3=NC=NC32

Origin of Product

United States

The Significance of Purine Containing Scaffolds in Drug Discovery

The purine (B94841) ring system, a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. nih.govresearchgate.neteurekaselect.com Its presence in fundamental biomolecules such as DNA, RNA, adenosine (B11128) triphosphate (ATP), and various coenzymes underscores its pivotal role in a myriad of cellular processes. nih.gov This inherent biological relevance has made purine derivatives a fertile ground for the discovery of new drugs. nih.govnih.gov

The metabolic processes of all living organisms are heavily reliant on purines and their synthetic analogs. researchgate.net Consequently, compounds containing the purine scaffold have been extensively investigated and have demonstrated a wide spectrum of pharmacological activities. nih.goveurekaselect.com These include applications as:

Anticancer agents nih.govnih.gov

Antiviral compounds (including anti-herpes, anti-HIV, and anti-influenza) nih.gov

Autoimmune and anti-inflammatory agents nih.gov

Antihyperuricemic and anti-gout solutions nih.gov

Antimicrobial and antitubercular compounds nih.gov

Anti-leishmanial agents nih.gov

Anticonvulsants nih.gov

The versatility of the purine ring, with its multiple reactive centers, allows for a diverse range of chemical modifications, enabling the synthesis of extensive libraries of derivatives. nih.gov This structural diversity, coupled with the ability to interact with a wide array of biological targets, positions purine-based scaffolds at the forefront of drug candidate development. nih.govresearchgate.net

The Role of Urea Linkages in Bioactive Molecules

The urea (B33335) moiety (–NH–(C=O)–NH–) is a common structural feature in numerous biologically active compounds and approved drugs. Its ability to act as a rigid and planar unit that can mimic a peptide bond while being resistant to enzymatic hydrolysis makes it a valuable linker in medicinal chemistry. frontiersin.org The hydrogen bond donor and acceptor properties of the urea group are crucial for its interaction with biological targets, such as enzymes and receptors. nih.gov

Urea derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai In drug design, the urea linkage is often incorporated to enhance the binding affinity of a molecule to its target protein. For instance, urea can form strong hydrogen bonds with the backbone or side chains of amino acids within a protein's active site. nih.gov This interaction can be a key determinant of a drug's potency and selectivity. Furthermore, the introduction of a urea group can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile.

An Overview of Cyclohexyl Moieties in Pharmaceutical Agents

The cyclohexyl group, a six-membered alicyclic ring, is a frequently encountered structural motif in both natural products and synthetic pharmaceutical agents. pharmablock.compreprints.org Its popularity stems from its unique conformational properties and its ability to serve as a versatile building block in drug design. pharmablock.com The cyclohexyl ring is a non-polar, hydrophobic moiety that can influence a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. preprints.orgmdpi.com

The cyclohexyl fragment can serve several roles in a drug molecule:

Bioisostere: It can act as a bioisostere for other groups, such as a t-butyl group or a phenyl ring. As a three-dimensional substitute for a flat aromatic ring, the cyclohexyl group can provide more contact points with a target protein, potentially leading to enhanced binding affinity. pharmablock.com

Conformational Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexyl ring can reduce the entropic penalty upon binding to a target, thereby improving affinity. pharmablock.com

Metabolic Stability: The cyclohexyl ring is generally more metabolically stable than a furanose ring, a concept demonstrated by the success of the antiviral drug oseltamivir. pharmablock.com

Many successful drugs, including dihydroartemisinin, sirolimus, and various statins, contain a cyclohexyl group, highlighting its importance in pharmaceutical sciences. pharmablock.com

The Rationale for Investigating Hybrid Purine Urea Structures

Investigation of Kinase Inhibition by this compound and Analogues

The purine scaffold is a common feature in the design of kinase inhibitors due to its resemblance to the adenosine (B11128) moiety of ATP. chemenu.comnih.gov Researchers have explored the inhibitory activity of this compound and related compounds against several kinases.

Cytokine Suppressive Anti-inflammatory Drug (CSBP/p38 Kinase) Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the production of pro-inflammatory cytokines. mdpi.com A series of N-phenyl-N'-purin-6-yl ureas were designed and synthesized as inhibitors of p38α kinase. nih.gov These compounds, including analogues of this compound, were developed to explore three points of molecular diversity, and their binding to p38α kinase was confirmed through X-ray crystallography. nih.gov The design of these inhibitors was based on creating key interactions with the kinase, similar to the established p38 inhibitor SB-203580. nih.gov Notably, some diaryl urea compounds inhibit p38 MAP kinase by stabilizing a conformation of the kinase that is incompatible with ATP binding.

Nek2 and CDK2 Kinase Inhibition Profiles

Nek2 (NIMA-related kinase 2) is a serine/threonine protein kinase involved in cell cycle regulation, and its overexpression is linked to cancer. ljmu.ac.uk In the pursuit of selective Nek2 inhibitors, a library of 6-cyclohexylmethoxy-2-arylaminopurines, which are structurally related to this compound, were synthesized and evaluated. ljmu.ac.uk These 6-alkoxypurines were identified as ATP-competitive inhibitors of both Nek2 and Cyclin-Dependent Kinase 2 (CDK2). ljmu.ac.uk

To achieve selectivity between Nek2 and CDK2, modifications were made to the 6-alkoxy and 2-arylamino substituents. For instance, 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide demonstrated over 10-fold selectivity for Nek2 over CDK2. ljmu.ac.uk Structural studies have been instrumental in understanding the structure-activity relationships of these compounds. ljmu.ac.uk

CompoundCDK2 IC50 (μM)Nek2 IC50 (μM)Selectivity (CDK2/Nek2)
3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide7.00.62>10-fold
(E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine2.700.27~10-fold
This table is based on data from a study on 6-cyclohexylmethoxy-2-arylaminopurines and related compounds. ljmu.ac.uk

Further research into O(6)-cyclohexylmethylguanine derivatives as CDK2 inhibitors revealed that substitutions at the C-8 position of the purine ring can lead to novel binding modes. nih.gov

PI3K Inhibition Potential and Purine Scaffold Interactions

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival, making them a target for cancer therapy. mdpi.com A series of 2,9-disubstituted-6-morpholino purine derivatives have been identified as potent and selective inhibitors of PI3Kα. mdpi.com While not direct analogues, these compounds share the purine core, and their design often incorporates a bulky hydrophobic group, such as a cyclohexylamine (B46788) derivative, at the N9 position to explore the chemical space of the ATP-binding pocket. mdpi.com The development of isoform-selective PI3K inhibitors is a key strategy to minimize off-target effects. mdpi.com

c-Kit Kinase Inhibitory Action

The c-Kit receptor tyrosine kinase is another important target in cancer therapy. While direct studies on this compound are not specified, the inhibitor STI 571 has been shown to selectively inhibit the tyrosine kinase activity of c-Kit. nih.gov This is relevant as the development of kinase inhibitors often involves screening against a panel of kinases to determine selectivity. The inhibitory concentration (IC50) of STI 571 for inhibiting c-Kit autophosphorylation and downstream signaling was approximately 100 nmol/L. nih.gov

DNA-PKcs Inhibition Landscape

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a crucial enzyme in the repair of DNA double-strand breaks. nih.gov Inhibition of DNA-PKcs is a promising strategy to enhance the efficacy of cancer treatments like radiotherapy and chemotherapy. nih.gov Several small-molecule inhibitors targeting the ATP-binding site of DNA-PKcs have been developed. nih.gov Cryo-electron microscopy studies have revealed the binding modes of various inhibitors, providing a structural basis for their mechanism of action and for the rational design of new, more potent and selective inhibitors. nih.gov These inhibitors function through direct competition with ATP. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition by Cyclohexyl Urea Derivatives

Beyond kinases, cyclohexyl urea derivatives have been extensively studied as inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. nih.govnih.gov By inhibiting sEH, the levels of beneficial EETs can be maintained. mdpi.com

A series of N,N'-disubstituted ureas with a conformationally restricted cis- or trans-1,4-cyclohexane ring adjacent to the urea group have demonstrated potent inhibition of human sEH, with activities in the low nanomolar to picomolar range. nih.gov The urea pharmacophore is crucial for this inhibitory activity, as corresponding amide derivatives show significantly less potency. nih.govmetabolomics.se Crystal structures have shown that urea-based inhibitors establish hydrogen bonds and salt bridges within the sEH active site. metabolomics.se The development of these inhibitors aims to improve upon the limited water solubility of early dialkyl-ureas. metabolomics.seresearchgate.net

Compound TypeTarget EnzymeKey Findings
N,N'-disubstituted ureas with 1,4-cyclohexaneSoluble Epoxide Hydrolase (sEH)Showed low nanomolar to picomolar inhibitory activity against human sEH. nih.gov
Amino acid derived cyclohexyl and adamantyl ureasSoluble Epoxide Hydrolase (sEH)Resulted in potent inhibitors with improved solubility compared to earlier compounds. nih.gov
This table summarizes findings on cyclohexyl urea derivatives as sEH inhibitors.

Enzyme Inhibition Studies of Other Metabolic Pathways

The structural features of this compound, namely the cyclohexyl and purinyl urea groups, suggest potential interactions with various enzymes involved in key metabolic pathways. Research on analogous structures provides a basis for understanding these potential inhibitory activities.

Phosphoribosylaminoimidazole carboxylase (PAICS), also known as AIR carboxylase, is a crucial enzyme in the de novo purine biosynthesis pathway. wikipedia.org It catalyzes the carboxylation of 5-aminoimidazole ribonucleotide (AIR) to form 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). wikipedia.org In organisms like Escherichia coli, this process involves two separate enzymes, PurE and PurK, while in plants and fungi, it is carried out by a single fusion protein. wikipedia.org Given that this compound contains a purine core, a fundamental component of the pathway PAICS participates in, its potential to interact with enzymes of this pathway is of theoretical interest. However, specific studies detailing the direct inhibition of PAICS by this compound or its close urea analogs are not extensively documented in the current scientific literature.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov The inhibition of HDACs is a validated strategy in cancer therapy. researchgate.net Studies have shown that compounds with an aryl urea structure can act as HDAC inhibitors. nih.gov

In the pursuit of selective HDAC inhibitors, an initial aryl urea compound was identified as a modestly potent but non-selective inhibitor. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that introducing substituents to the urea nitrogen could significantly enhance both potency and selectivity, particularly for HDAC6. nih.govnih.gov This suggests that the urea linker, a key feature of this compound, is a viable scaffold for designing HDAC inhibitors. The addition of a branched linker group to the urea moiety was found to increase potency against HDAC6 while decreasing activity against HDAC1, leading to inhibitors with over 600-fold selectivity for HDAC6. nih.gov

Table 1: HDAC Inhibitory Activity of Selected Aryl Urea Derivatives

Compound Substitution on Urea N HDAC1 IC₅₀ (µM) HDAC6 IC₅₀ (µM) Selectivity (HDAC1/HDAC6)
Aryl Urea 1 Unsubstituted 1.8 0.44 4.1
Compound 5a Dimethylamino >10 1.5 -

| Compound 5g | (Structure specific) | 3.1 | 0.0052 | ~600 |

Data sourced from studies on selective HDAC6 inhibitors. nih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. tandfonline.comnih.gov It catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). tandfonline.com This function makes IMPDH a critical target for anticancer, antiviral, and immunosuppressive agents, as its inhibition depletes the guanine nucleotide pool required for DNA and RNA synthesis. tandfonline.comnih.gov

The development of IMPDH inhibitors has explored various chemical scaffolds, including urea-based derivatives. Research has demonstrated that aryl urea compounds can exhibit inhibitory activity against IMPDH. nih.gov The urea nitrogen atoms are considered important for this activity. nih.gov While many IMPDH inhibitors have been developed, the therapeutic application of urea-based analogs continues to be an active area of research, with a focus on improving selectivity and potency. tandfonline.comresearchgate.net

Table 2: IMPDH Inhibitory Activity of Selected Urea Analogues

Scaffold Example Compound Target Organism IC₅₀
Aryl Urea AU1 Cryptosporidium parvum 0.35 µM

| Aryl Urea | AU2 | Cryptosporidium parvum | 0.38 µM |

Data derived from research on aryl urea derivatives as IMPDH inhibitors. nih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of choline-based esters, most notably the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.netekb.eg

Research into enzyme inhibitors has shown that thiourea (B124793) derivatives, which are structurally related to ureas, can exhibit significant cholinesterase inhibitory activity. inrae.fr Specifically, unsymmetrical thioureas incorporating a cyclohexyl group have been synthesized and tested for their effects on AChE and BChE. For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated inhibitory potential against both enzymes, highlighting that the cyclohexyl thiourea scaffold can interact with the active sites of cholinesterases. inrae.fr

Table 3: Cholinesterase Inhibition by a Cyclohexyl Thiourea Derivative

Compound Target Enzyme IC₅₀ (µg/mL)
1-(3-chlorophenyl)-3-cyclohexylthiourea Acetylcholinesterase (AChE) 50

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 |

Data from a study on the enzyme inhibitory activities of unsymmetrical thiourea derivatives. inrae.fr

Receptor-Mediated Activities (e.g., P2X3 Receptor Antagonism, as observed in related cyclohexyl compounds)

Beyond enzyme inhibition, small molecules can exert their effects by interacting with cell surface receptors. The P2X3 receptor, a ligand-gated ion channel activated by ATP, is predominantly expressed on sensory nerve fibers and is involved in pain perception and the cough reflex. nih.govcancer.gov Consequently, P2X3 receptor antagonists are being investigated as potential analgesics and antitussives. nih.govdrugtargetreview.com

The relevance of the cyclohexyl moiety in this context is demonstrated by the discovery of potent P2X3 receptor antagonists that contain this structural feature. For example, a pyrrolinone derivative, 5-cyclohexyl-3-hydroxy-1-(4-(isoxazol-4-yl)phenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, was identified as a highly potent antagonist of the P2X3 receptor with an IC₅₀ value in the nanomolar range. nih.gov This finding underscores the potential for compounds containing a cyclohexyl group, such as this compound, to interact with purinergic receptors like P2X3.

Table 4: P2X3 Receptor Antagonism by a Cyclohexyl-Containing Compound

Compound Class Specific Compound Target Receptor IC₅₀ (µM)

| Pyrrolinone derivative | 5-cyclohexyl-3-hydroxy-1-(4-(isoxazol-4-yl)phenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one | P2X3 | 0.025 |

Data sourced from a review on P2X3 receptor ligands. nih.gov

Modulation of Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation

The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a critical control point in protein synthesis and a key component of the integrated stress response (ISR). nih.govbiorxiv.org Phosphorylation of eIF2α inhibits global protein synthesis but paradoxically enhances the translation of specific mRNAs, such as the transcription factor ATF4. nih.gov This pathway is regulated by several kinases, including the Heme-Regulated Inhibitor (HRI). nih.govnih.gov

Significantly, compounds structurally related to this compound have been identified as potent modulators of this pathway. Specifically, a class of compounds known as 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) have been developed as specific activators of HRI. nih.govnih.gov By activating HRI, these compounds trigger the phosphorylation of eIF2α, thereby selectively engaging one arm of the ISR. nih.gov This mechanism demonstrates that the cyclohexyl urea scaffold can serve as a framework for developing molecules that precisely modulate cellular stress responses through the eIF2α phosphorylation pathway.

Impact of Cyclohexyl Substitution and Conformation on Biological Activity

The cyclohexyl group plays a pivotal role in the interaction of this compound and its analogs with their biological targets. Its size, hydrophobicity, and conformational flexibility are key determinants of binding affinity and pharmacokinetic properties.

The lipophilic nature of the cyclohexyl ring is a crucial factor. In the context of enzyme inhibitors, increasing the lipophilicity of a lead compound can enhance its cellular potency by improving its ability to cross cell membranes. For instance, in the optimization of cyclohexyl acid inhibitors of the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a primary goal was to increase the lipophilicity of the initial hit compound to achieve cellular activity. nih.gov This was approached by targeting a lipophilic pocket within the enzyme, where the cyclohexyl group could establish favorable van der Waals interactions. nih.gov

The conformation of the cyclohexyl ring is also of significant importance. X-ray crystallography studies of related compounds, such as 1-cyclohexyl-3-(p-tolyl)urea, have shown that the cyclohexyl ring predominantly adopts a stable chair conformation. researchgate.netresearchgate.net This defined geometry is critical for fitting into the specific binding pockets of target proteins. Any substitutions on the cyclohexyl ring must be considered in the context of maintaining this favorable conformation to avoid steric clashes that could impede binding.

Furthermore, strategic modifications to the cyclohexyl moiety can lead to substantial improvements in potency. In the development of ERAP1 inhibitors, systematic single-atom changes and the exploration of bicyclic systems fused to the cyclohexyl ring led to a greater than 1,000-fold increase in potency over the initial hit compound. nih.gov This highlights that while the core cyclohexyl structure is important, its optimization through substitution is a powerful strategy for enhancing biological activity.

FeatureImpact on Biological ActivityReference
Lipophilicity Enhances cell membrane permeability and can increase cellular potency. nih.gov
Chair Conformation Provides a stable and favorable geometry for binding to protein targets. researchgate.netresearchgate.net
Substitution Allows for fine-tuning of potency and exploration of lipophilic pockets. nih.gov

Influence of Purine Moiety Modifications on Target Affinity and Selectivity

The purine moiety of this compound serves as a critical scaffold for molecular recognition, primarily through hydrogen bonding interactions with the target protein. Modifications to the purine ring system can have a profound impact on both the affinity and selectivity of the compound.

The purine core itself is a well-established pharmacophore in medicinal chemistry, found in naturally occurring signaling molecules like adenosine and guanosine. chemenu.com This inherent biological relevance makes it an excellent starting point for the design of enzyme inhibitors. In the case of kinase inhibitors, for example, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, mimicking the interactions of the endogenous ATP molecule in the kinase's active site.

The design and synthesis of N-Phenyl-N'-purin-6-yl ureas as inhibitors of p38α MAP kinase have demonstrated the importance of substitution on the purine ring. nih.gov Synthetic strategies that allow for the exploration of substituents at various positions (e.g., 2, 6, and 9) of the purine are crucial for developing potent and selective inhibitors. nih.gov X-ray crystallography of a trisubstituted purine inhibitor bound to p38α kinase confirmed that specific interactions, predicted by molecular modeling, were indeed taking place. nih.gov

The selectivity of purine-based inhibitors can also be modulated by altering the substitution pattern. Different kinases have distinct structural features in their ATP-binding pockets, and by tailoring the substituents on the purine ring, it is possible to achieve selective inhibition of a specific kinase over others. This is a key consideration in drug design to minimize off-target effects.

ModificationEffect on Affinity and SelectivityReference
Core Purine Structure Acts as a scaffold for hydrogen bonding, mimicking endogenous ligands. chemenu.com
Substitution at Positions 2, 6, and 9 Allows for the exploration of diverse chemical space to optimize binding affinity. nih.gov
Tailored Substitution Patterns Can enhance selectivity for a specific protein target over others. nih.gov

Role of the Urea Linkage in Molecular Recognition and Binding

The urea linkage in this compound is not merely a passive spacer but an active participant in molecular recognition and binding. This functional group has the capacity to form multiple hydrogen bonds, acting as both a hydrogen bond donor and acceptor, which is a key feature in its interaction with protein targets.

The crystal structure of the related compound 1-cyclohexyl-3-(p-tolyl)urea reveals that the urea group plays a central role in the formation of intermolecular hydrogen bonds. researchgate.net Specifically, the N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This directional hydrogen bonding is critical for the assembly of molecules in the crystal lattice and is indicative of the types of interactions that can occur within a protein's binding site. researchgate.net

Furthermore, the design of novel urea-based compounds as FGFR1 inhibitors for the treatment of triple-negative breast cancer underscores the therapeutic potential of this chemical class. nih.gov The ability of the urea moiety to form key interactions within the kinase active site is a recurring theme in the development of such inhibitors.

Feature of Urea LinkageRole in Molecular RecognitionReference
Hydrogen Bond Donor/Acceptor Forms multiple, directional hydrogen bonds with the protein target. researchgate.net
Structural Rigidity and Planarity Orients the cyclohexyl and purine moieties for optimal binding. researchgate.net
Therapeutic Relevance A key functional group in the design of various enzyme inhibitors. nih.gov

Design Principles for Enhancing Potency and Selectivity based on SAR Insights

The structure-activity relationship studies of this compound and its analogs provide several key design principles for enhancing the potency and selectivity of future compounds.

A primary strategy involves the optimization of lipophilicity . As demonstrated with cyclohexyl acid ERAP1 inhibitors, a balanced increase in lipophilicity can improve cellular activity without leading to non-specific binding. nih.gov This can be achieved by adding or modifying substituents on the cyclohexyl ring to better occupy hydrophobic pockets in the target protein. nih.gov

Structure-based drug design is another powerful approach. The use of X-ray crystallography to obtain detailed information about the binding mode of an inhibitor allows for the rational design of new analogs. nih.gov For example, knowing the specific interactions between a trisubstituted purine and p38α kinase enabled the design of more potent inhibitors. nih.gov Computational methods, such as free energy perturbation (FEP) predictions, can also guide the optimization process. nih.gov

Systematic exploration of substitutions on both the cyclohexyl and purine moieties is crucial. The development of synthetic routes that facilitate the creation of a library of compounds with diverse substitutions is essential for a thorough SAR investigation. nih.gov This allows for the identification of "hot spots" on the molecular scaffold where modifications lead to the most significant gains in potency and selectivity.

Finally, a focus on ligand efficiency (LE) and lipophilic ligand efficiency (LLE) can guide the development of higher quality lead compounds. nih.gov These metrics help in identifying compounds that achieve high potency in an efficient manner, avoiding excessive increases in molecular weight or lipophilicity. nih.gov

Design PrincipleApplication in Drug DiscoveryReference
Optimize Lipophilicity Enhance cellular potency and target engagement. nih.gov
Structure-Based Design Utilize X-ray crystallography and computational models for rational design. nih.govnih.gov
Systematic Substitution Explore a wide range of chemical modifications to identify key interactions. nih.gov
Focus on Ligand Efficiency Develop potent compounds with favorable physicochemical properties. nih.gov

Preclinical Biological Investigations of 1 Cyclohexyl 3 5h Purin 6 Yl Urea Analogues

Anti-inflammatory Properties (in vitro/in vivo models)

Analogues of 1-cyclohexyl-3-(5H-purin-6-yl)urea have demonstrated notable anti-inflammatory effects in both in vitro and in vivo models. The anti-inflammatory potential of a novel cyclic alkaloid compound, [(16-methoxy-10-(3-methyl-butyl)-2-oxa-6, 9, 12-triaza-tricyclo [13.3.1.03, 7] nonadeca-1(18), 13, 15(19), 16-tetraene-8, 11-Dione], was assessed by measuring levels of nitric oxide (NO), prostaglandin-E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). jmbfs.org This compound showed significant inhibition of TNF-α, reaching a maximum of 88.00% at a concentration of 50.11 μM. In vivo studies using carrageenan-induced paw edema and arachidonic acid/xylene-induced ear edema models also revealed significant attenuation of edema. jmbfs.org

Another study investigated a diamine-PEGylated derivative of oleanolic acid (OADP) and found that it inhibited over 75% of nitric oxide production at a concentration of 1 µg/mL in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov This derivative also suppressed the expression of inflammatory cytokines such as TNF-α, IL-1β, iNOS, and COX-2. nih.gov Furthermore, in an in vivo mouse model of acute ear edema, treatment with OADP resulted in a 14% greater reduction in ear thickness compared to diclofenac. nih.gov

Certain metabolites isolated from a Red Sea Spongia sp. have also shown anti-inflammatory promise. mdpi.com Specifically, compound 1 significantly reduced superoxide (B77818) anion generation and elastase release at a concentration of 10 μM, with IC50 values of 3.37 ± 0.21 and 4.07 ± 0.60 μM, respectively. mdpi.com Compound 5 also displayed strong inhibitory activity against superoxide anion generation, with an IC50 value of 5.31 ± 1.52 μM. mdpi.com

Similarly, compounds isolated from the hadal trench-derived fungus Acremonium dichromosporum YP-213, namely compounds 9, 11, and 12, exhibited potent in vivo anti-inflammatory activity in a transgenic zebrafish model. mdpi.com

Interactive Data Table: In Vitro Anti-inflammatory Activity of Selected Compounds

Compound/DerivativeModel SystemTargetConcentration% InhibitionIC50 Value
Cyclic AlkaloidIn vitroTNF-α50.11 μM88.00%-
OADPRAW 264.7 cells (LPS-stimulated)Nitric Oxide1 µg/mL>75%-
Spongia sp. Metabolite 1Human NeutrophilsSuperoxide Anion10 μM-3.37 ± 0.21 μM
Spongia sp. Metabolite 1Human NeutrophilsElastase Release10 μM-4.07 ± 0.60 μM
Spongia sp. Metabolite 5Human NeutrophilsSuperoxide Anion10 μM-5.31 ± 1.52 μM

Anticancer Activity (in vitro cell growth inhibition, tumor cell line studies)

The anticancer potential of this compound analogues has been extensively studied against various cancer cell lines. A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and screened against the National Cancer Institute (NCI)-60 human cancer cell line panel. nih.govsemanticscholar.org Compounds 5a-e, which feature a 4-hydroxymethylpiperidine moiety, demonstrated broad-spectrum antiproliferative activity. nih.govpreprints.org Notably, compound 5a showed lethal effects on several cell lines, including SK-MEL-5 melanoma, 786-0, A498, and RXF 393 renal cancer cells, as well as MDA-MB-468 breast cancer cells. nih.gov Compounds 5a and 5d were found to be more potent than paclitaxel (B517696) in 21 cancer cell lines and more potent than gefitinib (B1684475) in 38 and 34 cell lines, respectively. nih.govpreprints.org

Another study focused on pyridine-ureas, with compound 8e showing potent growth inhibitory effects on a variety of cancer cell lines, including leukemia (K-562, MOLT-4, RPMI-8226), non-small cell lung cancer (NCI-H522), colon cancer (HCT-116), prostate cancer (PC-3), and breast cancer (T-47D), with inhibition percentages ranging from 76% to 91%. mdpi.com Compound 8e was particularly effective against the MCF-7 breast cancer cell line with an IC50 of 0.22 µM after 48 hours and 0.11 µM after 72 hours. mdpi.com Both compounds 8b and 8e also inhibited VEGFR-2 with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively. mdpi.com

Furthermore, 1-aryl-3-(2-chloroethyl)ureas (CEU) have been investigated for their cytotoxicity. nih.gov Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate (B1204436) and 4-tert-butyl (3-(2-chloroethyl) ureido) benzene (B151609) showed ID50 values of 28 µM and 4 µM, respectively, against LoVo cells. nih.gov The tert-butyl derivative demonstrated significant antineoplastic activity in mice with L1210 leukemia tumors, increasing the median survival time by 1.77 times that of the control. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Urea (B33335) Derivatives

CompoundCancer Cell LineActivity MetricValue
Compound 5aSK-MEL-5 (Melanoma)% Inhibition146.1%
Compound 5a786-0 (Renal)% Inhibition108.7%
Compound 5aA498 (Renal)% Inhibition136.2%
Compound 8eMCF-7 (Breast)IC50 (48h)0.22 µM
Compound 8eMCF-7 (Breast)IC50 (72h)0.11 µM
Compound 8eK-562 (Leukemia)% Inhibition84%
Compound 8eNCI-H522 (Lung)% Inhibition76%
Compound 8eHCT-116 (Colon)% Inhibition77%
4-tert-butyl (3-(2-chloroethyl) ureido) benzeneLoVo (Colon)ID504 µM

Antimicrobial Efficacy (e.g., Antifungal, Anti-tubercular activities)

Research into the antimicrobial properties of these compounds has revealed significant anti-tubercular activity. A study on adamantyl urea derivatives identified compounds with potent activity against Mycobacterium tuberculosis. nih.govnih.gov Compounds 1, 3, 11, 20, and 24 in this series exhibited a minimum inhibitory concentration (MIC) of 0.01 μg/mL, which is comparable to the anti-tuberculosis drug isoniazid. nih.gov These compounds are believed to exert their effect by inhibiting the epoxide hydrolase enzymes of M. tuberculosis. nih.govnih.gov

Another series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives also showed promising anti-tubercular activity against the M. tuberculosis H37 RV strain. researchgate.netpnrjournal.com Compound C5 demonstrated excellent activity with a MIC of 1.6 µg/ml, while compound C1 was effective at 3.12 µg/ml. researchgate.netpnrjournal.com

Furthermore, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (compound 1) and its Schiff bases were tested for their activity against H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com The parent compound exhibited promising activity with MICs of 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains. mdpi.com

In terms of general antibacterial activity, gentamicin, an aminoglycoside antibiotic, is effective against a broad range of gram-negative bacteria, including Pseudomonas, Proteus, Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Serratia, as well as the gram-positive Staphylococcus. wikipedia.org

Antiviral Potency

While the primary focus of research has been on other biological activities, some studies have touched upon the antiviral potential of urea derivatives. For instance, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their broad biological activities, which often include antiviral screening, although specific antiviral data for this series is not detailed in the provided context. nih.gov The general class of urea derivatives has been explored for a wide range of pharmacological effects, which can encompass antiviral properties.

Immunomodulatory Effects (e.g., TNF-α production inhibition)

The immunomodulatory effects of these compounds are closely linked to their anti-inflammatory properties. As mentioned earlier, a cyclic alkaloid compound was found to inhibit TNF-α production by 88.00% at a concentration of 50.11 μM, highlighting its potential to modulate immune responses. jmbfs.org Similarly, a diamine-PEGylated derivative of oleanolic acid was shown to inhibit the expression of several key cytokines, including TNF-α and IL-1β, in LPS-stimulated RAW 264.7 cells, indicating a clear immunomodulatory effect. nih.gov

An in-silico analysis of 1,3-bis(p-hydroxyphenyl) urea suggested its potential as an anti-inflammatory agent through the inhibition of COX-1 and TNF-α, further supporting the role of urea derivatives in modulating the immune system. researchgate.net

Angiogenesis Modulation

Several analogues of this compound have been shown to modulate angiogenesis, a critical process in tumor growth and metastasis. Pyridine-urea compounds 8b and 8e were found to inhibit VEGFR-2, a key receptor in angiogenesis, with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM, respectively. mdpi.com

A thieno[2,3-d]pyrimidine-based urea derivative, KM6, also demonstrated anti-angiogenic properties by inhibiting VEGFR-2 tyrosine kinase activity by 65% at a concentration of 10 μM. cu.edu.eg This compound also decreased VEGF levels in both MCF7 and LCC2 cancer cell culture media. cu.edu.eg

In a different study, compound 8 isolated from the fungus Acremonium dichromosporum YP-213 exhibited significant proangiogenic activity in a transgenic zebrafish model, indicating that some derivatives may promote rather than inhibit angiogenesis. mdpi.com Additionally, cell migration, a process related to angiogenesis, was shown to be inhibited by microtubule-binding agents like paclitaxel and vinblastine, as well as by doxorubicin (B1662922) and homoharringtonine. nih.gov

Computational Chemistry and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For "1-cyclohexyl-3-(5H-purin-6-yl)urea," while specific docking studies on this exact compound are not extensively detailed in publicly available literature, the approach is fundamental to understanding its potential biological targets. This method is widely applied to related purine (B94841) analogues to elucidate their mechanism of action. nih.govnih.govijbiotech.com

Docking simulations for purine derivatives typically involve preparing the 3D structure of the ligand and the target receptor, often an enzyme or a protein. ijbiotech.com The process calculates the binding affinity and poses of the ligand within the active site of the target. For instance, in studies involving purine-based compounds, docking helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. mdpi.com The purine core of "this compound" can form hydrogen bonds through its nitrogen atoms and the urea (B33335) moiety, while the cyclohexyl group can engage in hydrophobic interactions. These interactions are critical in determining the binding specificity and affinity of the compound to its target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational flexibility of "this compound" and the stability of its complex with a biological target over time. These simulations model the atomic and molecular motion, providing insights into the dynamic nature of the ligand-receptor interactions.

For related purine analogues, MD simulations have been employed to assess the stability of the docked complexes. nih.govnih.gov These studies often reveal that the ligand remains stably bound within the active site of the enzyme, with minimal conformational changes. nih.gov The simulations can also highlight the role of water molecules in mediating the interaction between the ligand and the receptor. For "this compound," MD simulations could elucidate the flexibility of the cyclohexyl ring and the rotational freedom around the urea linkage, which are important for its binding to a target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on various classes of inhibitors have demonstrated the utility of this approach in drug design. nih.gov A QSAR model for 6-ureidopurines would involve compiling a dataset of related compounds with their measured biological activities. nih.govnih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. By correlating these descriptors with the biological activity, a predictive model can be developed. Such a model could guide the synthesis of new analogues of "this compound" with improved efficacy.

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography provides high-resolution 3D structural information of molecules and their complexes with biological targets. While a crystal structure of "this compound" in complex with a target is not publicly documented, crystallographic data from related purine derivatives offer valuable insights into its potential binding modes. nih.govnih.gov

Studies on the crystal structures of other 6-substituted purine derivatives reveal common interaction patterns. nih.govnih.gov For instance, the purine ring often engages in π-π stacking interactions with aromatic residues in the active site of a protein. The substituents at the 6-position, in this case, the cyclohexylurea (B1359919) group, dictate the specificity and can form additional hydrogen bonds and hydrophobic interactions. The analysis of crystal structures of similar compounds can help in building accurate homology models for the target of "this compound" and can inform the design of new derivatives with improved binding characteristics.

Virtual Screening Strategies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For "this compound," virtual screening can be a powerful tool to discover novel analogues with potentially better properties.

The process often starts with a known active compound, such as "this compound," as a template. Structure-based virtual screening would involve docking large compound libraries into the active site of a known or predicted biological target. nih.govijbiotech.com Ligand-based virtual screening, on the other hand, would use the structure of "this compound" to search for compounds with similar shapes and chemical features. Studies on other purine analogues have successfully employed virtual screening to identify potent inhibitors of various enzymes. nih.govnih.gov These strategies can accelerate the discovery of new drug candidates based on the 6-ureidopurine scaffold.

Future Perspectives in Research on 1 Cyclohexyl 3 5h Purin 6 Yl Urea

Exploration of New Molecular Targets and Pathways

The purine (B94841) scaffold is a well-established pharmacophore that interacts with a wide array of biological targets, primarily due to its resemblance to endogenous purines like adenine (B156593) and guanine (B1146940). britannica.com Future research on 1-cyclohexyl-3-(5H-purin-6-yl)urea will likely prioritize the identification and validation of its molecular targets and the elucidation of the biological pathways it modulates.

A significant area of exploration lies in the realm of protein kinases . Purine analogues have demonstrated considerable success as kinase inhibitors, and this class of enzymes remains a critical target in cancer therapy and other diseases. nih.gov The structural components of this compound, particularly the purine ring, could facilitate competitive binding at the ATP-binding site of various kinases. nih.gov Initial screening against a broad panel of kinases could reveal novel inhibitory activities.

Furthermore, the enzymes involved in the de novo purine nucleotide biosynthesis (DNPNB) pathway present another promising avenue for investigation. frontiersin.org This pathway is crucial for cell growth and proliferation, and its enzymes are considered potential targets for antimicrobial and anticancer therapies. frontiersin.org Investigating whether this compound or its metabolites can modulate the activity of key enzymes in this pathway could uncover new therapeutic applications.

Recent studies have also highlighted the potential of purine derivatives in modulating cannabinoid receptors . For instance, functionalized 6-piperazin-1-yl-purines have been developed as potent and selective CB1 receptor inverse agonists. rti.org Given the structural similarities, it would be logical to assess the affinity and activity of this compound at cannabinoid receptors, which could open doors to treatments for metabolic disorders and other conditions.

Advanced Synthetic Methodologies for Diversification

The future development of this compound and its analogues will heavily rely on the implementation of advanced and efficient synthetic strategies. The goal is to create a diverse library of related compounds for structure-activity relationship (SAR) studies.

Modern synthetic organic chemistry offers a plethora of tools for the functionalization of purine rings. Techniques such as regioselective C-H and N-H functionalization can be employed to introduce a variety of substituents at different positions of the purine core, allowing for a systematic exploration of the chemical space around the initial hit compound. rsc.org

Moreover, the adoption of one-pot synthesis methodologies can significantly streamline the production of analogues. researchgate.netacs.org These methods, which combine multiple reaction steps into a single operation, offer increased efficiency, reduced waste, and faster access to a wide range of derivatives. For instance, a one-pot synthesis could be developed to couple various substituted cyclohexyl isocyanates with different 6-aminopurine precursors, rapidly generating a library of analogues.

The application of iodine-catalyzed oxidative functionalization represents another innovative approach for creating purin-8-one derivatives under mild conditions, which could be adapted to modify the purine core of the target compound. rsc.org

Development of Highly Selective and Potent Analogues

A primary objective in the evolution of this compound as a potential therapeutic lead is the development of analogues with enhanced potency and selectivity. This will be achieved through systematic structure-activity relationship (SAR) studies . By synthesizing and testing a diverse set of analogues, researchers can identify the key structural features responsible for biological activity and selectivity.

Key modifications could include:

Substitution on the cyclohexyl ring: Introducing various functional groups (e.g., hydroxyl, amino, carboxyl) at different positions on the cyclohexyl moiety to probe interactions with the target protein.

Modification of the purine core: Altering the substitution pattern on the purine ring, for example, at the N7 or N9 positions, to improve binding affinity and selectivity. rsc.org

Replacement of the urea (B33335) linker: Investigating the impact of replacing the urea group with other linkers, such as amides or sulfonamides, on the compound's biological profile.

Computational modeling and structure-based drug design will play a pivotal role in this process. By understanding the binding mode of the parent compound within its target protein, researchers can rationally design new analogues with improved complementary interactions, leading to higher potency and a more desirable pharmacological profile. The development of functionalized 6-piperazin-1-yl-purines as selective CB1 inverse agonists serves as a successful example of how SAR studies can lead to potent and selective compounds. rti.org

Application as Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, this compound and its future analogues hold promise as chemical probes to investigate complex biological systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, thereby enabling the study of its biological role.

To serve as a high-quality chemical probe, a compound should exhibit high potency, selectivity, and a well-characterized mechanism of action. The development of such probes from the this compound scaffold would require the synthesis of analogues with these properties. The NIH Molecular Libraries Program has highlighted the importance of synthesizing purine analogues for use as chemical probes. nih.gov

These probes could be instrumental in:

Target validation: Confirming the role of a specific protein in a disease process.

Pathway elucidation: Mapping the connections and feedback loops within cellular signaling pathways.

Phenotypic screening: Identifying novel biological functions associated with the modulation of a particular target.

By developing potent and selective derivatives of this compound, the scientific community will gain valuable tools to dissect the intricacies of cellular biology, which can, in turn, unveil new therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(5H-purin-6-yl)urea, and what key reaction parameters influence yield and purity?

The synthesis typically involves coupling cyclohexyl isocyanate with 5H-purin-6-amine under anhydrous conditions. Critical parameters include:

  • Temperature : Maintained at 0–5°C to minimize side reactions (e.g., oligomerization).
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
  • Stoichiometry : Excess isocyanate (1.2–1.5 eq.) ensures complete conversion. Post-synthetic purification via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Yield optimization requires strict moisture control .

Q. What analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, HSQC) verify connectivity, with urea NH protons typically appearing at δ 8.2–8.5 ppm.
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 254 nm detects impurities <0.1%.
  • Crystallinity : X-ray diffraction with Cu-Kα radiation resolves molecular packing, though co-crystallization with kinase domains often improves diffraction quality .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence bioactivity compared to aromatic analogs?

Comparative studies show:

  • Lipophilicity : Cyclohexyl increases logP by ~1.2 vs. phenyl, enhancing membrane permeability (Caco-2 Papp 12.3 × 10⁻⁶ cm/s vs. 8.7 × 10⁻⁶ cm/s).
  • Target affinity : Molecular dynamics simulations reveal cyclohexyl-induced conformational changes in kinase ATP-binding pockets (RMSD 1.8 Å vs. 0.9 Å for phenyl).
  • Metabolic stability : Cyclohexyl reduces CYP3A4-mediated oxidation, extending plasma half-life (t1/2 = 4.2 h vs. 2.1 h for phenyl) .

Q. What contradictory findings exist regarding this compound’s kinase inhibition across assay systems?

Discrepancies include:

  • Enzymatic vs. cellular assays : IC50 for ABL1 kinase varies 10-fold (12 nM in purified enzyme vs. 150 nM in K562 cells), attributed to off-target effects or cellular efflux.
  • Species differences : Murine models show 3-fold higher clearance than human hepatocytes, complicating translational predictions. Resolution strategies:
  • Isotope-labeled tracer studies distinguish target engagement.
  • CRISPR-engineered isogenic cell lines validate specificity .

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

A 2^3 factorial design evaluating:

  • Factors : Temperature (0°C vs. 25°C), solvent (DMF vs. THF), catalyst (none vs. DMAP).
  • Responses : Yield, purity, reaction time. Response surface modeling identified optimal conditions: 5°C, DMF, 0.5 eq. DMAP (yield 78%, purity 97%). This reduced optimization costs by 40% vs. one-factor-at-a-time approaches .

Methodological Challenges

Q. What strategies improve metabolic stability without compromising target affinity?

  • Deuteration : Replacing labile C-H bonds (e.g., cyclohexyl C-2/C-4) increases microsomal t1/2 from 1.8 to 4.7 h (kH/kD = 3.2).
  • Prodrug approaches : Phosphorylated purine N-9 enhances aqueous solubility (2.1 mg/mL vs. 0.3 mg/mL) with enzymatic activation in target tissues.
  • Crystal engineering : Co-formers like saccharin improve oral bioavailability (F = 65% vs. 22% free base) .

Q. How can molecular docking predict binding modes to purine-dependent targets?

  • Software : AutoDock Vina with AMBER force fields.
  • Validation : MD simulations (50 ns) confirm pose stability (RMSD < 2 Å vs. crystallographic data).
  • Key interactions : Urea carbonyl hydrogen-bonds with kinase hinge regions (e.g., ABL1 Met318), while cyclohexyl occupies hydrophobic pockets. Docking scores correlate with experimental IC50 (R² = 0.87) .

Data Interpretation

Q. How should researchers address low reproducibility in cellular cytotoxicity assays?

  • Standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) with Z’-factor > 0.6.
  • Control compounds : Include staurosporine (pan-kinase inhibitor) for plate normalization.
  • Batch effects : Pre-test serum lots for growth consistency (CV < 10%). Inter-lab validation via EC50 cross-checks reduces variability .

Comparative Analysis

Q. What structural analogs show divergent biological profiles, and why?

AnalogModificationBioactivity Shift
1-Cyclohexyl-3-(7H-purin-6-yl)ureaPurine N-7 vs. N-9100x lower ABL1 affinity due to lost H-bond.
1-(2-Methylcyclohexyl)-3-(5H-purin-6-yl)ureaMethyl substitutionImproved solubility (1.8 mg/mL vs. 0.4 mg/mL) but reduced BBB penetration.
Rational design should prioritize N-9 purine orientation and cyclohexyl stereochemistry (trans > cis for permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.